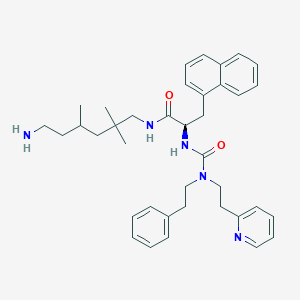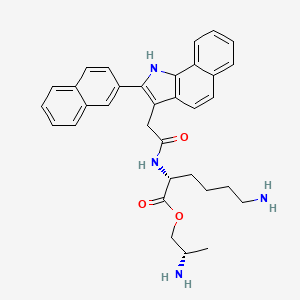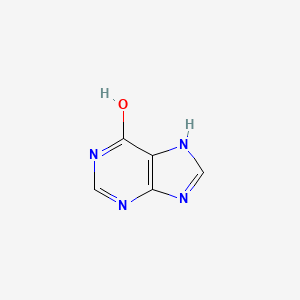
Furaltadone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as yellow crystalline powder, odorless, and bitter-tasting.
Furaltadone hydrochloride: .
Mechanism of Action
C13H16N4O6.HCL.H2OC_{13}H_{16}N_{4}O_{6}.HCL.H_{2}OC13H16N4O6.HCL.H2O
. It has been used as an antibacterial agent . Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action
It has been found to have significant efficacy against certain bacteria , suggesting that its targets may be bacterial proteins or processes.
Result of Action
The molecular and cellular effects of Furaltadone hydrochloride’s action are likely related to its antibacterial activity. By binding to bacterial DNA and inducing mutations, it may inhibit bacterial growth and proliferation . This could result in the clearance of bacterial infections.
Biochemical Analysis
Biochemical Properties
Furaltadone Hydrochloride is a nitrofuran drug that has been used in research for Salmonella enteritidis infections . It has been shown to inhibit Staphylococcus in vitro . The specific enzymes, proteins, and other biomolecules it interacts with are not fully documented yet.
Cellular Effects
The specific cellular effects of this compound are not fully documented yet. It is known that this compound has an inhibitory effect on Staphylococcus in vitro , suggesting that it may influence bacterial cell function.
Molecular Mechanism
The molecular mechanism of this compound is not fully documented yet. It is known that this compound has an inhibitory effect on Staphylococcus in vitro , suggesting that it may interact with bacterial biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully documented yet. A rapid analytical method has been developed for the analysis of bound nitrofurans in animal tissue, including Furaltadone, shortening laboratory turnaround times .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully documented yet. It is known that this compound is widely used to treat coccidiosis, intestinal infections, and turkey blackhead . Excessive use of this compound may have some negative consequences for humans and domestic animals .
Preparation Methods
Synthetic Routes: The synthetic routes for Furaltadone HCl are not widely documented. it is typically prepared through chemical reactions involving furfural and hydrazine derivatives.
Industrial Production: Details on industrial-scale production methods are scarce, but it is likely synthesized using established chemical processes.
Chemical Reactions Analysis
Reactions: Furaltadone HCl can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The primary products formed during these reactions would be derivatives of Furaltadone HCl.
Scientific Research Applications
Chemistry: Furaltadone HCl’s antibacterial properties make it relevant for research in drug development and chemical synthesis.
Biology: Its effects on coccidiosis provide insights into parasite control.
Medicine: Although not widely used in human medicine, it has veterinary applications.
Industry: Furaltadone HCl may find use in animal husbandry and agriculture.
Comparison with Similar Compounds
Uniqueness: Furaltadone HCl’s specific properties distinguish it from other antibacterial agents.
Similar Compounds: While information on similar compounds is limited, researchers may explore related nitrofuran derivatives.
Properties
CAS No. |
3759-92-0 |
|---|---|
Molecular Formula |
C13H17ClN4O6 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7-; |
InChI Key |
PPSVFZXMDMUIGB-KIUKIJHYSA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-].Cl |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
139-91-3 3795-88-8 59811-34-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
139-91-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altabactin furaltadon furaltadon hydrochloride, (S)-isomer furaltadon monohydrochloride furaltadon monohydrochloride, (S)-isomer furaltadon, (S)-isomer furaltadone Furazolin levofuraltodone NF 602 NF 902 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)









